molecular formula C12H14O2 B1675387 Ligustilide CAS No. 81944-09-4

Ligustilide

Cat. No.: B1675387
CAS No.: 81944-09-4
M. Wt: 190.24 g/mol
InChI Key: IQVQXVFMNOFTMU-FLIBITNWSA-N
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Mechanism of Action

Target of Action

Ligustilide, a major bioactive component found in various medicinal plants, primarily targets the TRPA1 , PPARγ , and NF-κB signaling pathways . TRPA1 is a transient receptor potential channel that plays a crucial role in pain and inflammation . PPARγ is a nuclear receptor that regulates genes involved in lipid metabolism, inflammation, and glucose homeostasis . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection .

Mode of Action

this compound exhibits a bimodal sensitivity to TRPA1, acting as a potent activator and also inducing a modest block of mustard oil (MO) activated currents . It inhibits the activation of NF-κB and AP-1 signaling, thus alleviating inflammation . This compound also activates PPARγ, which further inhibits the activation of NF-κB and AP-1 signaling .

Biochemical Pathways

this compound modulates several biochemical pathways. It reduces the production of nitric oxide (NO) and prostaglandin E2 (PGE2), inhibits the secretion of cytokines (IL-1α, IL-6, TNF-α), and differentiation factors (GM-CSF) in murine macrophages . It also reduces mRNA levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1α, IL-6), chemokines (CCL4/MIP-1β), and pro-inflammatory enzymes (iNOS) .

Pharmacokinetics

this compound exhibits poor oral bioavailability in rats due to extensive first-pass metabolic reactions . Seven metabolites of this compound have been identified, three of which are unequivocally characterized as butylidenephthalide, senkyunolide I, and senkyunolide H .

Result of Action

this compound diminishes the extent of the inflammatory response measured by the production of different mediators or metabolites (NO, PGE2, interleukins, cytokines, chemokines) . It also exhibits a wide range of pharmacological properties, including anti-inflammatory, neuroprotective , and vasodilatory effects .

Action Environment

The action of this compound may be influenced by environmental factors. For instance, its aromatization to dehydrothis compound (DH-Lig), which occurs during aging of its botanical sources, enhances TRPA1 inhibition and reduces activation . Furthermore, this compound is a volatile compound found in the essential oil of various herb roots, and the oil is obtained by distillation or supercritical CO2 extraction of the dried root .

Biochemical Analysis

Biochemical Properties

Ligustilide has been found to interact with several enzymes and proteins. For instance, it targets Prostaglandin-Endoperoxide Synthase 2 (PTGS2) to regulate the Bone Morphogenetic Protein/Smad Pathway . This interaction plays a crucial role in osteogenesis, the process of bone formation .

Cellular Effects

This compound has shown significant effects on various types of cells and cellular processes. In osteoporosis models, it has been found to inhibit osteoclastogenesis (the formation of osteoclasts, cells that break down bone) and promote osteogenesis . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it enhances the expression of PTGS2, Bone Morphogenetic Protein 2 (BMP2), and Smad4 in bone tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed to increase serum estrogen levels and uterine weight in ovariectomy-treated rats

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been found to significantly increase bone mineral density, trabecular number, and trabecular bone volume/tissue volume at certain dosages .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PTGS2 and impacts metabolic flux and metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ligustilide can be synthesized through various methods. One common approach involves the extraction from Angelica sinensis using ligroin solvent at normal temperature. The ligroin extract is then condensed and further processed using high-efficiency liquid phase techniques to obtain high-purity Z-ligustilide .

Industrial Production Methods

Industrial production of this compound often involves the extraction of essential oils from the roots of plants like Angelica sinensis. The oil is obtained through distillation or supercritical CO2 extraction of the dried root . This method ensures the preservation of the volatile compounds, including this compound.

Chemical Reactions Analysis

Types of Reactions

Ligustilide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Dehydrothis compound

    Reduction: Various phthalide derivatives

    Substitution: Modified this compound compounds with altered biological activities

Comparison with Similar Compounds

Ligustilide is unique among similar compounds due to its versatile pharmacological profile. Similar compounds include:

This compound stands out due to its ability to modulate multiple biological pathways, making it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name

(3Z)-3-butylidene-4,5-dihydro-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h5,7-8H,2-4,6H2,1H3/b11-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQVQXVFMNOFTMU-FLIBITNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC=C1C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C=C\1/C2=C(C=CCC2)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4431-01-0, 81944-09-4
Record name Ligustilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004431010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ligustilide A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081944094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name z-ligustilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4431-01-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LIGUSTILIDE A
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10HE68JD06
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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